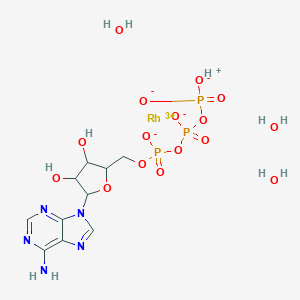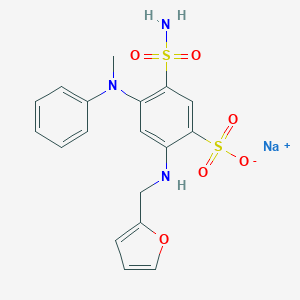
sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate, also known as Furasemide, is a sulfonamide diuretic drug that is commonly used to treat edema and hypertension.
Mécanisme D'action
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention. It specifically targets the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the nephron. This results in a decrease in blood volume and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases urine output, which can lead to dehydration and electrolyte imbalances. It can also cause a decrease in blood pressure, which can lead to dizziness and fainting. This compound has been shown to increase the excretion of calcium, magnesium, and potassium, which can lead to hypokalemia and hypomagnesemia.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has several advantages for lab experiments. It is a well-established diuretic drug that has been extensively studied in scientific research. It is readily available and can be easily administered to test subjects. However, this compound also has some limitations for lab experiments. Its diuretic effects can lead to dehydration and electrolyte imbalances in test subjects, which can affect the results of the experiment. It can also cause changes in blood pressure, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate. One potential area of research is the development of new diuretic drugs that are more effective and have fewer side effects than this compound. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of other conditions, such as hypertension and stroke. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound on the body and to develop strategies to mitigate its side effects.
In conclusion, this compound is a well-established diuretic drug that has been extensively studied in scientific research. It has several potential therapeutic applications and has been shown to be effective in treating various conditions. However, it also has some limitations and side effects that need to be taken into consideration. Further research is needed to better understand the biochemical and physiological effects of this compound on the body and to develop strategies to mitigate its side effects.
Méthodes De Synthèse
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate can be synthesized through a multi-step process, starting with the reaction of 2-furanmethanamine with 4-chloro-3-nitrobenzenesulfonamide to form 2-(furan-2-ylmethylamino)-4-chloro-5-nitrobenzenesulfonamide. This compound is then reduced with sodium dithionite to form 2-(furan-2-ylmethylamino)-4-chloro-5-aminobenzenesulfonamide. The final step involves the reaction of this compound with N-methylaniline and sodium sulfite to form this compound.
Applications De Recherche Scientifique
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has been extensively studied in scientific research for its diuretic properties and its potential therapeutic applications. It has been shown to be effective in treating various conditions, including congestive heart failure, liver cirrhosis, and kidney disease. This compound has also been studied for its potential use in treating hypertension and preventing stroke.
Propriétés
Numéro CAS |
111744-90-2 |
|---|---|
Formule moléculaire |
C18H18N3NaO6S2 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate |
InChI |
InChI=1S/C18H19N3O6S2.Na/c1-21(13-6-3-2-4-7-13)16-10-15(20-12-14-8-5-9-27-14)17(29(24,25)26)11-18(16)28(19,22)23;/h2-11,20H,12H2,1H3,(H2,19,22,23)(H,24,25,26);/q;+1/p-1 |
Clé InChI |
ARTGGTKDKDDMJE-UHFFFAOYSA-M |
SMILES isomérique |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
SMILES canonique |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






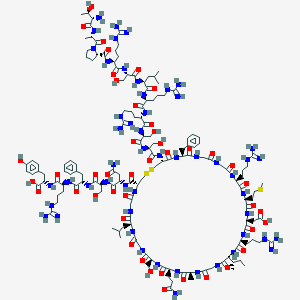
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)

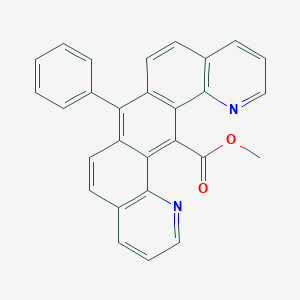

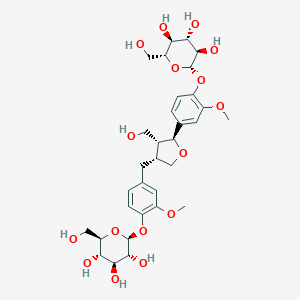


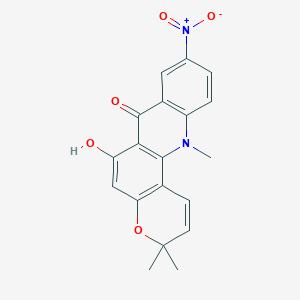
![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)
